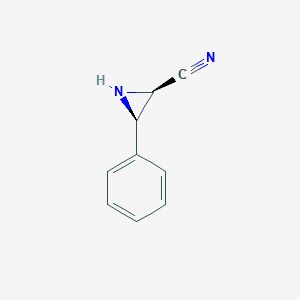

(2R,3S)-3-phenylaziridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2R,3S)-3-phenylaziridine-2-carbonitrile |

InChI |

InChI=1S/C9H8N2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H/t8-,9-/m0/s1 |

InChI Key |

PBNPTRKEHUFRPP-IUCAKERBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2r,3s 3 Phenylaziridine 2 Carbonitrile

Classical Approaches to Aziridine (B145994) Ring Formation

Traditional methods for constructing the aziridine ring provide fundamental pathways to phenylaziridine structures, though often with limited stereochemical control.

Darzens-Type Reactions and Related Condensations

The aza-Darzens reaction, a variation of the classic Darzens condensation, is a prominent method for aziridine synthesis. organic-chemistry.org This reaction typically involves the condensation of an imine with an α-haloester or a related compound in the presence of a base to form an aziridine. organic-chemistry.org For the synthesis of 3-arylaziridine-2-carboxylates and related structures, this involves reacting an N-substituted benzaldimine with an α-haloacetonitrile. nih.gov

The mechanism proceeds through the deprotonation of the α-haloacetonitrile to form an enolate, which then attacks the imine carbon. Subsequent intramolecular nucleophilic substitution, where the nitrogen anion displaces the halide, closes the three-membered ring. organic-chemistry.org While effective for creating the aziridine core, controlling the stereochemistry to selectively yield the (2R,3S) isomer is a significant challenge in classical Darzens-type reactions and often results in a mixture of cis and trans isomers. organic-chemistry.orgnih.gov

Aziridination of Imines with Diazo Compounds

The reaction of imines with diazo compounds, particularly diazoacetonitrile or ethyl diazoacetate, serves as a powerful tool for aziridine synthesis. nih.govresearchgate.net This transformation is often catalyzed by Lewis acids or transition metals. researchgate.net The reaction is believed to proceed through the formation of a metal carbene from the diazo compound. This carbene then reacts with the imine. One proposed mechanism involves the formation of an azomethine ylide intermediate, which subsequently undergoes electrocyclization to furnish the aziridine ring. researchgate.net

The diastereoselectivity of this reaction, yielding either cis or trans aziridines, can be influenced by the nature of the imine substituents, the catalyst, and the reaction conditions. researchgate.net For instance, the reaction between an N-benzylidene-type imine and diazoacetonitrile can be directed to favor the formation of the desired 3-phenylaziridine-2-carbonitrile structure. nih.gov

Cyclization Reactions from Substituted Amino Alcohols and Halogenated Precursors

Intramolecular cyclization is a fundamental strategy for forming aziridine rings. One common approach starts with 2-amino-3-halo-3-phenylpropanenitrile precursors. Treatment of these compounds with a base induces an intramolecular SN2 reaction, where the amino group displaces the halide to form the aziridine ring.

Alternatively, vicinal amino alcohols, such as 2-amino-3-hydroxy-3-phenylpropanenitrile, can be converted into aziridines. nih.gov This transformation requires the activation of the hydroxyl group to turn it into a good leaving group, often by converting it to a sulfonate ester (e.g., tosylate or mesylate). Subsequent treatment with a base facilitates the ring-closing cyclization. orgsyn.orgrsc.org These methods are reliable for ring formation, but the synthesis of the required enantiomerically pure precursors is a critical prerequisite for obtaining the target (2R,3S) aziridine.

Asymmetric Synthesis Strategies

To overcome the stereochemical limitations of classical methods, significant research has focused on developing asymmetric strategies to directly synthesize enantiomerically pure aziridines like (2R,3S)-3-phenylaziridine-2-carbonitrile.

Catalytic Asymmetric Aziridination

The use of chiral catalysts to control the stereochemical outcome of the aziridination reaction is a highly effective and atom-economical approach.

Transition metal catalysis is at the forefront of asymmetric aziridination. nih.gov Chiral complexes of copper, rhodium, and boron have been successfully employed to catalyze the reaction between imines and diazo compounds with high levels of enantioselectivity. nih.govresearchgate.netresearchgate.net

In these systems, a chiral ligand coordinates to the metal center, creating a chiral environment. When the metal catalyst activates the diazo compound to form a metal-associated carbene, the chiral ligand directs the approach of the imine. This controlled orientation dictates the stereochemistry of the newly formed stereocenters in the aziridine ring. For example, the reaction of an N-aryl or N-benzyl imine with diazoacetonitrile in the presence of a chiral copper-bisoxazoline (BOX) complex can yield the desired this compound with high diastereoselectivity (favoring the cis isomer) and enantioselectivity. dntb.gov.ua Similarly, chiral rhodium carboxylate and boron-based Lewis acid catalysts have demonstrated significant success in achieving high stereocontrol in aziridination reactions. nih.govresearchgate.net

The choice of metal, ligand, and reaction conditions is crucial for optimizing both the yield and the stereochemical purity of the final product.

Table of Catalytic Systems in Asymmetric Aziridination

| Catalyst Type | Metal Center | Typical Chiral Ligand | Reactants | Key Feature |

| Lewis Acid | Copper(I) or (II) | Bisoxazoline (BOX) | Imine + Diazoacetonitrile | High enantioselectivity for cis-aziridines |

| Carbene Transfer | Rhodium(II) | Chiral Carboxylates | Imine + Diazoacetonitrile | Effective for various imine substrates |

| Lewis Acid | Boron | Chiral Oxazaborolidines | Imine + Diazoacetonitrile | Promotes highly enantioselective additions |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of aziridines. This approach avoids the use of metal catalysts, offering a greener and often more cost-effective alternative. Chiral secondary amines, such as those derived from proline, are commonly employed to catalyze the asymmetric aziridination of α,β-unsaturated aldehydes and ketones.

One such strategy involves a cascade reaction that begins with an aza-Michael addition, which establishes the stereocenter, followed by an intramolecular aldol (B89426) reaction and dehydration. rsc.org For instance, the reaction of pyruvaldehyde 2-tosyl hydrazone with various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce functionalized dihydropyridazines with high enantiopurity. rsc.org While not directly yielding this compound, this methodology demonstrates the potential of organocatalysis in constructing chiral nitrogen-containing heterocycles.

Another notable organocatalytic method is the cis-selective aziridination of α,β-unsaturated aldehydes, which utilizes a post-reaction isomerization step. nih.govresearchgate.net This approach allows for the formation of diastereomers that are typically difficult to access. nih.govresearchgate.net By carefully selecting the reagents and catalyst, the reaction outcome can be steered towards the desired cis-aziridine aldehyde. nih.gov This method has been successfully applied in the syn-selective formal aminohydroxylation of α,β-unsaturated aldehydes. nih.gov

Cinchona alkaloids have also been utilized as hybrid phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones, a reaction analogous to aziridination. thieme-connect.de These catalysts have demonstrated excellent yields and enantioselectivities with low catalyst loading and the potential for catalyst reuse. thieme-connect.de Furthermore, a dual catalysis system using a cinchona-derived amine-thiourea has been described for asymmetric epoxidation, which could potentially be adapted for aziridination reactions. thieme-connect.de

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org The auxiliary can typically be recovered and reused, making this an efficient method. wikipedia.org

Several types of chiral auxiliaries have been developed and applied in asymmetric synthesis, including:

Oxazolidinones : Popularized by David Evans, these auxiliaries are effective in directing stereoselective transformations such as aldol reactions and alkylations.

Camphorsultam : This auxiliary has been used in Michael additions and asymmetric Claisen rearrangements. wikipedia.org

Pseudoephedrine and pseudoephenamine : These amino alcohol derivatives are used for the asymmetric alkylation of substrates to produce optically active carboxylic acids and amino acids.

In the context of aziridine synthesis, chiral auxiliaries can be attached to one of the reactants to guide the stereoselective formation of the aziridine ring. For example, a chiral auxiliary can be attached to the nitrogen source or the olefin. After the aziridination reaction, the auxiliary is removed to yield the desired chiral aziridine.

A key advantage of this method is the high degree of stereocontrol that can be achieved. nih.gov The chiral auxiliary is positioned close to the reaction center, effectively shielding one face of the molecule and directing the incoming reagent to the other face. nih.gov

Asymmetric Synthesis from Chiral Pool Precursors (e.g., Amino Acids, Epoxides)

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as excellent starting materials for the synthesis of more complex chiral molecules.

Amino Acids:

Amino acids are particularly useful precursors for the synthesis of chiral aziridines due to their inherent chirality and the presence of both amino and carboxyl functional groups. For instance, L-serine can be converted into a chiral 3-aminochroman intermediate, which is a key step in the synthesis of the bioactive compound etamicastat. mdpi.com This demonstrates how the stereocenter from an amino acid can be transferred to a more complex molecule.

The synthesis of Freidinger lactams, which are constrained amino acid building blocks, often relies on the stereospecific elaboration of available α-amino acids. whiterose.ac.uk These methods highlight the importance of amino acids as chiral starting materials.

Epoxides:

Chiral epoxides are also valuable precursors for the synthesis of chiral aziridines. The ring-opening of a chiral epoxide with an azide (B81097) nucleophile, followed by reduction, is a common method for preparing chiral aziridines. The stereochemistry of the epoxide is transferred to the aziridine in a predictable manner.

The asymmetric epoxidation of alkenes is a well-established field, with methods like the Sharpless asymmetric epoxidation providing access to a wide variety of chiral epoxides. ru.nl These epoxides can then be converted to the corresponding aziridines.

Biocatalytic Approaches to Aziridine-2-carbonitrile Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness.

Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govresearchgate.netresearchgate.net These enzymes have attracted significant attention for their potential applications in organic synthesis, particularly in the production of amides under mild conditions. nih.govresearchgate.net NHases offer a green alternative to traditional chemical hydration methods, which often require harsh conditions. researchgate.net

The combination of a nitrile hydratase with an amidase can lead to the formation of carboxylic acids from nitriles. nih.gov This two-step enzymatic cascade provides a route to chiral carboxylic acids from chiral nitriles. While not directly producing aziridine-2-carbonitriles, this methodology could be applied to the synthesis of aziridine-2-carboxamides or aziridine-2-carboxylic acids.

Aldoxime dehydratases are another class of enzymes that can be used for the synthesis of chiral nitriles. chemistryviews.org These enzymes catalyze the enantioselective dehydration of racemic aldoximes to produce nitriles with high enantiomeric excess. chemistryviews.org This cyanide-free method offers a promising alternative to traditional synthetic routes. chemistryviews.org

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the enantiomers. This technique can be applied to the synthesis of enantiomerically enriched aziridines.

A highly efficient kinetic resolution of racemic 2H-azirines has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net This method, using a chiral copper complex as the catalyst, yields optically pure 2H-azirines with excellent enantioselectivities. researchgate.net

Another approach is the reductive kinetic resolution of racemic 2H-azirines to prepare optically enriched N-H aziridine-2-carboxylates. researchgate.netchemrxiv.orgchemrxiv.org This method provides access to bench-stable and easily diversifiable building blocks. chemrxiv.orgchemrxiv.org A copper hydride-catalyzed kinetic resolution of 2H-azirines has been developed, affording N-H aziridines with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org

Chiral phosphoric acid has been used to catalyze the apparent hydrolytic ring-opening of racemic aziridines in a regiodivergent parallel kinetic resolution. nih.gov This method yields a variety of enantioenriched aromatic or aliphatic amino alcohols with high yields and enantiomeric ratios. nih.gov

Stereocontrolled Synthesis of Specific Diastereomers and Enantiomers

The stereocontrolled synthesis of specific diastereomers and enantiomers of 3-phenylaziridine-2-carbonitrile is crucial for its application as a chiral building block. Various strategies have been developed to achieve this control.

One method involves the aza-Darzens reaction of lithium α-bromo enolates with enantiopure sulfinimines (N-sulfinyl imines). nih.gov This reaction provides a highly diastereoselective route to aziridine-2-carboxylates. nih.gov The stereochemistry of the product is controlled by the chirality of the sulfinimine.

Another approach is the dehydrochlorination of a chiral 2-chloroaziridine-2-carboxylate to give an enantiopure 2H-azirine-3-carboxylate. nih.gov These chiral azirines can then undergo further transformations, such as Diels-Alder reactions, to produce bi- and tricyclic aziridine carboxylates in an enantiomerically pure form. nih.gov

The addition of Grignard reagents to 2H-azirine-3-carboxylates can also proceed with high stereoselectivity. The stereochemistry of the resulting 2-substituted aziridine-2-carboxylate (B8329488) is determined by the direction of the Grignard reagent addition.

Synthetic Strategies for N-Substituted and C-Functionalized Derivatives

The generation of derivatives of this compound can be broadly categorized into two main approaches: reactions involving the aziridine nitrogen and transformations of the nitrile group. These strategies allow for the systematic modification of the parent molecule to access a wide array of functionalized compounds with potential applications in medicinal chemistry and materials science.

N-Substituted Derivatives

The secondary amine within the aziridine ring of this compound is a key site for introducing a wide range of substituents. Common strategies to achieve N-substitution include N-acylation and N-arylation.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, under basic conditions. This reaction leads to the formation of N-acylaziridines, which can serve as important intermediates for further transformations. The electron-withdrawing nature of the acyl group can activate the aziridine ring, making it more susceptible to ring-opening reactions. ru.nl

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, has traditionally been used for the N-arylation of amines and can be applied to aziridines. commonorganicchemistry.com More modern approaches often utilize palladium or copper catalysts with appropriate ligands to facilitate the coupling of the aziridine with aryl halides or arylboronic acids. These N-arylaziridines are of interest due to their presence in various biologically active molecules.

| N-Substitution Strategy | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-(2R,3S)-3-phenylaziridine-2-carbonitrile |

| N-Arylation | Aryl halide, Copper or Palladium catalyst, base | N-Aryl-(2R,3S)-3-phenylaziridine-2-carbonitrile |

C-Functionalized Derivatives

The nitrile group of this compound offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, as well as for its conversion into other functional groups like amines and carboxylic acids.

Reaction with Organometallic Reagents: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction initially forms an imine anion, which upon aqueous workup, hydrolyzes to afford a ketone. chemistrysteps.com This method provides a direct route to α-aziridinyl ketones, which are valuable synthetic intermediates.

Reduction of the Nitrile Group: The nitrile functionality can be reduced to a primary amine using various reducing agents. wikipedia.org Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 with Raney Nickel or Pd/C). commonorganicchemistry.com This reaction converts the cyano group into an aminomethyl group, yielding a 1,2-diamino functionality.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. journals.co.zalumenlearning.com This transformation provides access to (2R,3S)-3-phenylaziridine-2-carboxylic acid, a valuable chiral amino acid derivative. The reaction typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.

| C-Functionalization Strategy | Reagents and Conditions | Product Type |

| Reaction with Organometallic Reagents | Grignard reagent (RMgX) or Organolithium reagent (RLi), then H3O+ | (2R,3S)-3-Phenyl-2-acylaziridine |

| Reduction of the Nitrile Group | LiAlH4 or H2/Catalyst (e.g., Raney Ni, Pd/C) | (2R,3S)-3-Phenylaziridine-2-methanamine |

| Hydrolysis of the Nitrile Group | H3O+ or OH-, heat | (2R,3S)-3-Phenylaziridine-2-carboxylic acid |

Stereochemical Aspects in the Synthesis and Reactions of 2r,3s 3 Phenylaziridine 2 Carbonitrile

Control of Absolute Stereochemistry (Enantioselectivity and Diastereoselectivity)

Achieving the specific (2R,3S) absolute configuration requires precise control over the enantioselectivity and diastereoselectivity of the aziridination reaction. nih.govresearchgate.net This is paramount for creating enantiomerically pure compounds for applications in asymmetric synthesis. nih.govresearchgate.net

The most powerful strategy for controlling absolute stereochemistry is the use of chiral catalysts. nih.gov Transition metal catalysts, particularly those based on copper, rhodium, cobalt, and ruthenium, when complexed with chiral ligands, can create a chiral environment that biases the reaction towards the formation of one enantiomer over the other. nih.gov

Chiral ligands modify the catalyst's properties to enable preferential formation of one enantiomeric product. nih.gov A wide variety of chiral ligands have been developed for asymmetric aziridination, including those with C2 symmetry and non-symmetrical P,N-ligands. nih.gov Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have also been effective as nucleophilic catalysts in enantioselective reactions. scispace.com For example, chiral oxazoline-containing ligands are highly successful due to their ready availability and modular nature, providing excellent catalytic activity and enantioselectivity in metal-catalyzed asymmetric reactions. bldpharm.com Similarly, chiral sulfides derived from tetrahydrothiophene (B86538) have been employed as organocatalysts for the enantioselective synthesis of diaryl aziridines with excellent enantiomeric excesses (95–98% ee). rsc.org

The choice of metal and ligand is critical. For instance, Co(II) porphyrin catalysts, Ru(II)[salen] catalysts, and chiral dirhodium(II) tetracarboxylate catalysts have all been successfully used for the enantioselective aziridination of various alkenes. nih.gov More recently, a planar chiral rhodium indenyl catalyst has been shown to be effective for the enantioselective aziridination of unactivated alkenes, providing a wide range of enantioenriched aziridines. acs.orgnih.gov

Table 2: Examples of Chiral Catalysts/Ligands in Asymmetric Aziridination

| Catalyst/Ligand System | Alkene Substrate | Enantioselectivity (ee) / Diastereoselectivity (dr) |

|---|---|---|

| Co(II)-porphyrin | Styrenyl and unactivated alkenes | Good to excellent ee |

| Ru(II)-[salen] | Activated and unactivated alkenes | High ee |

| Chiral dirhodium(II) tetracarboxylate | Tetra-substituted styrenes | High ee |

| Planar chiral Rh(III) indenyl catalyst | Unactivated terminal alkenes | up to 91:9 e.r. |

An alternative strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing (2R,3S)-3-phenylaziridine-2-carbonitrile, a chiral auxiliary could be attached to the nitrogen of the nitrene precursor or to the cinnamonitrile (B126248) substrate. This auxiliary would then sterically or electronically direct the aziridination to occur on a specific face of the alkene, leading to the desired enantiomer. Chiral auxiliaries are a reliable and versatile tool, particularly in the early stages of developing a synthetic route to a complex molecule. wikipedia.orgnih.gov For example, N-(1-phenylethyl)aziridine-2-carboxylates have been used as valuable chirons, where the 1-phenylethyl group acts as a chiral auxiliary to direct subsequent reactions. researchgate.net

Diastereoselective induction occurs when a pre-existing chiral center in the substrate molecule influences the creation of a new stereocenter. In the synthesis of 3-phenylaziridine-2-carbonitrile derivatives, if the starting α,β-unsaturated nitrile contains a chiral center, it can direct the diastereoselectivity of the aziridination.

This principle is often exploited in catalyst-controlled reactions where the catalyst must overcome the inherent facial bias of the chiral substrate to produce the "mismatched" diastereomer. msu.edu Highly effective catalyst systems can exhibit "perfect" control, where the stereochemical outcome is dictated solely by the chirality of the catalyst, regardless of the substrate's own chirality. msu.edu The aziridination of chiral α,β-unsaturated aldehydes using organocatalysis, for instance, has been shown to be highly diastereo- and enantioselective. nih.gov The stereochemical outcome of sulfonium (B1226848) ylide-mediated aziridination is often controlled by a combination of steric and electronic factors, leading to high facial selectivity. princeton.edu

Stereochemical Integrity During Transformations

Chiral aziridines like this compound are valuable synthetic intermediates, largely due to their propensity to undergo regio- and stereoselective ring-opening reactions. researchgate.netscispace.com The high ring strain of the three-membered ring facilitates nucleophilic attack. Maintaining the stereochemical integrity of the original stereocenters during these transformations is critical.

Ring-opening reactions of activated aziridines (e.g., N-sulfonyl or N-acyl) typically proceed via an SN2 mechanism, which involves inversion of configuration at the center of attack. The regioselectivity of the attack (at C2 or C3) is influenced by steric and electronic factors of the substituents on the aziridine (B145994) ring, as well as the nature of the nucleophile. nih.gov

Attack at C2 (bearing the nitrile): This would lead to the formation of a β-amino acid derivative.

Attack at C3 (bearing the phenyl group): This is often favored due to the benzylic nature of this position, which can stabilize developing charge in the transition state. Nucleophilic attack at C3 with inversion of configuration would result in a product with a (3S) configuration, while the (2R) configuration at the carbon bearing the nitrile group remains intact. scispace.com

For example, the ring-opening of chiral aziridines with thiophenol is fully regioselective, with the nucleophile attacking the less substituted carbon atom. nih.gov Similarly, transfer hydrogenation can be used to open phenyl-substituted aziridine cyanides, cleaving the benzylic C-N bond without affecting the stereochemistry at C2. scispace.com Thus, by carefully choosing the reaction conditions and the nucleophile, the stereocenters of this compound can be selectively manipulated to generate a variety of enantiomerically pure, highly functionalized molecules. researchgate.netnih.gov

Chiral Resolution Techniques Applied to Aziridine-2-carbonitrile

When an asymmetric synthesis is not feasible or provides the product with insufficient enantiomeric purity, chiral resolution of a racemic mixture is employed. libretexts.org Resolution separates a racemate into its constituent enantiomers. wikipedia.org

Several techniques can be applied to resolve racemic 3-phenylaziridine-2-carbonitrile:

Diastereomeric Salt Formation: This is a classical and widely used method. wikipedia.org If the aziridine has a basic nitrogen atom, it can be reacted with a chiral acid (a resolving agent) like tartaric acid or mandelic acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, an enzyme or a chiral metal complex can be used to selectively transform one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.com Lipases are commonly used for the kinetic resolution of racemic compounds. Chiral phosphoric acids have also been used to catalyze the hydrolytic ring-opening of racemic aziridines in a parallel kinetic resolution, yielding enantioenriched amino alcohols. nih.gov

Enzymatic Resolution: This is a specific type of kinetic resolution that employs enzymes as biocatalysts. Enzymes can exhibit very high levels of enantioselectivity. For instance, the enzyme-catalyzed hydrolysis of racemic trans-3-arylaziridine-2-carboxamides has been used to prepare enantiopure (2R,3S)-3-arylaziridine-2-carboxamides. researchgate.net A similar approach could be envisioned for the corresponding nitriles.

Chiral Chromatography: In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, thus allowing for their separation. This method is often used for both analytical and preparative-scale separations. pharmtech.com

Reactivity and Transformational Chemistry of 2r,3s 3 Phenylaziridine 2 Carbonitrile

Nucleophilic Ring-Opening Reactions

The inherent ring strain of the aziridine (B145994) core makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the opening of the three-membered ring. The presence of a phenyl group at the C3 position and a nitrile group at the C2 position significantly influences the regioselectivity and stereochemistry of these transformations.

Nucleophilic attack on the (2R,3S)-3-phenylaziridine-2-carbonitrile ring can occur at either the C2 or C3 carbon atom. The outcome of the reaction is a delicate balance of steric, electronic, and catalytic factors.

Electronic Effects: The electron-withdrawing nature of the nitrile group at C2 makes this carbon more electrophilic and susceptible to nucleophilic attack.

Steric Hindrance: The bulky phenyl group at C3 sterically hinders the approach of nucleophiles to this position.

Catalysis: The use of Lewis or Brønsted acids can alter the regiochemical outcome. Acid catalysis can promote the development of positive charge on the adjacent carbon atoms, influencing the site of attack.

Generally, nucleophilic ring-opening reactions of aziridines are stereospecific, proceeding with an inversion of configuration at the center of attack, which is characteristic of an SN2 pathway. osaka-u.ac.jp For this compound, a nucleophilic attack at C2 would lead to the inversion of its configuration, while an attack at C3 would invert the configuration at that center. The cis relationship between the substituents in the starting material is thus transformed into a specific trans relationship in the product.

The regioselectivity is highly dependent on the reaction conditions. For instance, in related 2-substituted aziridines, the functional groups on the substituents can direct the ring-opening. A γ-ketone group on a C2 substituent has been shown to direct nucleophilic attack from water to the C2 position under acidic conditions. nih.gov Conversely, Lewis acid-mediated reactions on similar cis-3-alkylaziridine-2-carboxylates tend to proceed with the cleavage of the N1-C3 bond. bioorg.org

Carbon-based nucleophiles can be employed to form new carbon-carbon bonds through the ring-opening of aziridines.

Indoles: In a reaction analogous to the behavior of similar aziridines, indoles can act as nucleophiles. For example, the reaction of isopropyl cis-3-phenylaziridine-2-carboxylate with indole (B1671886) demonstrates the capability of this class of nucleophiles to open the aziridine ring. ru.nl This reaction typically occurs at the nucleophilic C3 position of the indole.

Enolates and Oxindoles: The enolates of carbonyl compounds are effective nucleophiles for aziridine ring-opening. A notable example is the highly enantioselective ring-opening alkylation between 3-aryl-oxindoles and N-(2-picolinoyl) aziridines, mediated by a magnesium catalyst. nih.gov This highlights the potential for creating complex chiral structures by reacting enolates with aziridines like this compound.

A variety of heteroatom nucleophiles readily react with the activated aziridine ring, leading to the formation of β-functionalized amine derivatives. bioorg.orgrsc.org

Oxygen Nucleophiles: Alcohols are effective nucleophiles, particularly in the presence of a Lewis acid catalyst like BF3·OEt2. The reaction of N-protected-cis-2-vinyl-3-(benzyloxymethyl)aziridines with various alcohols proceeds smoothly to yield the corresponding 1,2-amino-alcohol derivatives.

Sulfur Nucleophiles: Thiolate anions are powerful nucleophiles and react efficiently with aziridines. msu.edu For instance, the ring-opening of 3-methylaziridine-2-carboxylic acid with benzenethiol (B1682325) results in a mixture of regioisomers, with the predominant product arising from attack at the C2 position. ru.nl

Nitrogen Nucleophiles: Amines can also serve as nucleophiles in these reactions, yielding 1,2-diamine products. rsc.org

Halides: Halide ions, delivered from sources like zinc(II) halides, can open the aziridine ring to produce β-haloamines. ias.ac.in These reactions often proceed via an SN2-type pathway. ias.ac.in

The table below summarizes the expected outcomes for reactions with various heteroatom nucleophiles based on studies of similar aziridine structures.

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Expected Major Product Type | Predominant Site of Attack |

|---|---|---|---|---|

| Oxygen | Methanol (CH₃OH) | Lewis Acid (e.g., BF₃·OEt₂) | β-Amino ether | C3 |

| Sulfur | Benzenethiol (PhSH) | Aqueous solution | β-Amino thioether | C2 |

| Halogen | Zinc Bromide (ZnBr₂) | CH₂Cl₂ | β-Bromoamine | C3 |

| Nitrogen | Aniline (PhNH₂) | Solvent-controlled | 1,2-Diamine | C2 or C3 |

The regioselectivity of the ring-opening can be effectively controlled by the pH of the reaction medium.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, forming a more reactive aziridinium (B1262131) ion. This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack often favors the C3 position. This preference is attributed to the stabilization of the partial positive charge that develops at the benzylic C3 carbon by the adjacent phenyl group. In some cases, this can proceed through a phenonium ion intermediate. nih.gov For example, treatment of menthyl cis-3-phenylaziridine-2-carboxylate with a thiol in the presence of a Lewis acid resulted in exclusive ring-opening at C3. ru.nl

Base-Catalyzed Ring Opening: Under neutral or basic conditions, the reaction follows a more conventional SN2 pathway. The nucleophile will preferentially attack the sterically less hindered and electronically activated carbon atom. For this compound, this would typically be the C2 position, which is activated by the electron-withdrawing nitrile group and is less sterically encumbered than the C3 position. However, unusual regioselectivity for attack at the more substituted carbon has been observed in some trisubstituted aziridines under mildly basic conditions. nih.gov

Reactions Involving the Nitrile Functionality

The nitrile group at the C2 position offers a versatile handle for further chemical transformations, independent of the ring-opening reactions.

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis to produce amides and carboxylic acids. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in its complete hydrolysis to a carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: When heated with an aqueous base, such as sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia. The initial product is an amide, which is then further hydrolyzed under the basic conditions. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step.

The table below outlines the conditions and products for the hydrolysis of the nitrile group.

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | (2R,3S)-3-Phenylaziridine-2-carboxamide | (2R,3S)-3-Phenylaziridine-2-carboxylic acid |

| Basic (e.g., aq. NaOH, heat), then acidify | (2R,3S)-3-Phenylaziridine-2-carboxamide | (2R,3S)-3-Phenylaziridine-2-carboxylic acid |

Cycloaddition Reactions Involving the Nitrile Group

While the nitrile group is generally not a highly reactive participant in cycloaddition reactions unless activated, the chemistry of aziridines often involves formal [3+2] cycloadditions where the aziridine ring itself acts as a 1,3-dipole precursor. In the context of this compound, the most relevant cycloaddition reactions involve the aziridine ring reacting with external nitriles, rather than the nitrile group on the aziridine participating as a dipolarophile.

Lewis acid-catalyzed [3+2] cycloaddition reactions between N-activated aziridines and various nitriles are a well-established method for the synthesis of substituted imidazolines. nih.govresearchgate.net This reaction typically proceeds through the Lewis acid-mediated opening of the aziridine ring to form an azomethine ylide or a related zwitterionic intermediate. This 1,3-dipole is then trapped by a dipolarophile, such as a nitrile, to form a five-membered ring.

For instance, N-tosylaziridines react efficiently with nitriles in the presence of catalysts like boron trifluoride etherate (BF3·Et2O) or metal triflates (e.g., Sc(OTf)3, Zn(OTf)2) to yield imidazolines. nih.govresearchgate.net The reaction mechanism is believed to proceed in a Ritter-like fashion, where the aziridine ring is opened by the catalyst to generate a carbocationic intermediate that is then attacked by the nitrile. nih.gov Although these examples utilize N-activated aziridines, similar reactivity could be anticipated for this compound under appropriate activating conditions.

| Reaction Type | Reactants | Catalyst | Product |

| Formal [3+2] Cycloaddition | N-Tosylaziridine + External Nitrile | Lewis Acid (e.g., BF3·Et2O, Sc(OTf)3) | Imidazoline |

Ring Expansion and Rearrangement Reactions

The high ring strain of the aziridine core makes it a versatile precursor for the synthesis of larger, more stable heterocyclic systems through ring expansion and rearrangement reactions.

Aziridines are valuable building blocks for accessing a variety of larger nitrogen-containing heterocycles. youtube.com The ring-opening of the aziridine, followed by intramolecular or intermolecular cyclization, can lead to the formation of four, five, six, and even seven-membered rings. mdpi.com

Pyrrolidines: A common transformation is the conversion of aziridines into pyrrolidines. This can be achieved through a [3+2] cycloaddition mechanism where the aziridine, upon thermal or photochemical activation, opens to an azomethine ylide. This ylide can then be trapped by an alkene to furnish a pyrrolidine (B122466) ring. wikipedia.orgrsc.org Visible-light photocatalysis has emerged as a mild method for generating azomethine ylides from aziridines for these cycloadditions. rsc.org

Imidazolidinones and other 5-membered rings: As discussed previously, the reaction of aziridines with nitriles provides a direct route to imidazolines (dihydroimidazoles). nih.govresearchgate.net Furthermore, reactions with other heterocumulenes can lead to different five-membered rings; for example, vinylaziridines can react with carbon dioxide to form oxazolidinones. mdpi.com While not imidazolidinones, this highlights the versatility of aziridines in forming various five-membered heterocycles.

The regioselectivity of these ring-opening reactions is a critical aspect. For cis-3-alkylaziridine-2-carboxylates, Lewis acid-mediated nucleophilic ring-opening often occurs with the cleavage of the bond between the nitrogen (N-1) and the more substituted carbon (C-3). bioorg.org

While the most common reactions of aziridines involve the cleavage of carbon-nitrogen bonds, instances of carbon-carbon bond cleavage can occur, particularly in more complex transformations or under specific enzymatic or metallic catalysis. The inherent strain of the three-membered ring weakens all of its bonds, making them susceptible to cleavage under the right conditions.

In related systems, such as the illicit synthesis of methamphetamine from precursors that form a 1,2-dimethyl-3-phenylaziridine (B1212488) intermediate, subsequent retro ring-opening and hydrolysis can occur, which implicitly involves the cleavage of the ring structure. Although specific studies detailing C-C bond cleavage for this compound were not prominent, the high ring strain suggests that pathways involving such cleavage could be accessible, especially in transition metal-catalyzed reactions designed to activate C-C bonds.

Oxidation and Reduction Chemistry

Specific oxidation pathways for this compound are not extensively detailed in the available literature. However, the general chemistry of aziridines and secondary amines suggests potential reaction sites. The nitrogen atom, being a secondary amine (N-H), is susceptible to oxidation. For N-H aziridines, direct oxidation can be challenging as it can lead to ring-opening or complex product mixtures. In a related context, a one-pot acid-catalyzed ring-opening of N-tosylaziridines with N-tosylhydrazones, followed by cyclization and an oxidation step, has been used to prepare 1,2,4-triazines, demonstrating the viability of incorporating an oxidation step in a sequence starting from an aziridine. acs.org The phenyl group could also undergo oxidation under strong conditions, though this is less specific to the aziridine chemistry.

The reduction of this compound involves two primary functional groups: the nitrile and the aziridine ring. Strong hydride reagents like lithium aluminum hydride (LiAlH4) are capable of reducing both moieties.

Nitrile Reduction: The nitrile group (-C≡N) is readily reduced by LiAlH4 to a primary amine (-CH2NH2). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via successive hydride additions, first forming an imine intermediate which is then further reduced to the amine. chemistrysteps.com

Aziridine Ring Reduction: The aziridine ring can undergo reductive ring-opening. Treatment with LiAlH4 can cleave the C-N bonds. The regioselectivity of this opening depends on steric and electronic factors. For substituted aziridines, a mixture of products can result from the cleavage of either C-N bond.

A study on the LiAlH4-induced rearrangement of 2-(2-cyanoethyl)aziridines demonstrated that the reaction can lead to ring expansion, affording pyrrolidines and piperidines, in a process that involves both nitrile reduction and aziridine ring transformation. nih.gov This indicates that the reduction of this compound with a powerful reducing agent like LiAlH4 could potentially lead to a complex mixture of products, including the simple reduction product (2R,3S)-3-phenylaziridine-2-(aminomethyl)amine, as well as various ring-opened and rearranged products.

| Functional Group | Reducing Agent | Expected Product |

| Nitrile (-C≡N) | LiAlH4 | Primary Amine (-CH2NH2) |

| Aziridine Ring | LiAlH4 | Reductive Ring-Opening |

Applications of 2r,3s 3 Phenylaziridine 2 Carbonitrile in Complex Organic Synthesis

Building Block for the Synthesis of Alpha- and Beta-Amino Acids and Derivatives

The strategic ring-opening of (2R,3S)-3-phenylaziridine-2-carbonitrile and its derivatives, such as the corresponding esters, serves as a powerful method for the asymmetric synthesis of non-proteinogenic α- and β-amino acids. The regioselectivity of the nucleophilic attack on the aziridine (B145994) ring is a critical factor that dictates the type of amino acid produced.

The synthesis of α-amino acids from aziridine-2-carboxylates is a well-established strategy. Typically, the reaction proceeds via a nucleophilic attack at the C3 position (the carbon bearing the phenyl group), leading to the formation of an α-amino acid derivative. This regioselectivity is often favored when using heteroatom nucleophiles. The presence of an activating group on the aziridine nitrogen, such as a tosyl or acyl group, enhances the reactivity of the ring towards nucleophilic opening.

Conversely, the synthesis of β-amino acids requires a regioselective attack at the C2 position of the aziridine ring. Achieving this selectivity can be more challenging and often depends on the nature of the nucleophile and the reaction conditions. Reductive ring-opening of 3-substituted aziridine-2-carboxylates using reagents like samarium diiodide has been shown to favor the formation of β-amino esters. For this transformation to be efficient and selective, an activating group on the aziridine nitrogen is generally required to facilitate the desired C-N bond cleavage.

The versatility of this compound as a precursor to amino acids is summarized in the table below, highlighting the influence of the reaction conditions on the final product.

| Starting Material | Reagent/Reaction Condition | Position of Nucleophilic Attack | Product Type |

| N-Activated (2R,3S)-3-phenylaziridine-2-carboxylate | Heteroatom Nucleophiles | C3 | α-Amino Acid Derivative |

| N-Activated (2R,3S)-3-phenylaziridine-2-carboxylate | Samarium Diiodide (reductive opening) | C2 | β-Amino Ester |

Precursor to Chiral Azaheterocycles

The inherent strain and electrophilicity of the aziridine ring in this compound make it an excellent starting point for the construction of more complex nitrogen-containing heterocyclic systems. Through various ring-opening and subsequent cyclization strategies, this chiral building block can be converted into a range of substituted pyrrolidines, piperidines, and imidazolidinones, among other azaheterocycles.

Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines from aziridines can be achieved through intramolecular cyclization reactions. This typically involves the initial ring-opening of the aziridine by a nucleophile that is tethered to a side chain. Subsequent intramolecular nucleophilic attack by the newly freed amine onto an electrophilic center in the side chain leads to the formation of the five-membered pyrrolidine (B122466) ring. The stereochemistry of the starting aziridine directly influences the stereochemical outcome of the final pyrrolidine product.

Synthesis of Substituted Piperidines

The construction of the six-membered piperidine (B6355638) ring from aziridine precursors can be accomplished through cycloaddition reactions. One notable method is the formal [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. In this reaction, the aziridine acts as a three-atom component, and the cycloaddition proceeds with ring opening at the least sterically hindered position of the aziridine. The use of enantiomerically pure 2-substituted aziridines allows for the synthesis of optically pure 2-substituted piperidines. For this reaction to be successful, the nitrogen of the aziridine typically needs to be substituted with an electron-withdrawing group, such as a 4-toluenesulfonyl (Ts) or 4-methoxybenzenesulfonyl (PMBS) group.

Synthesis of Imidazolidinone Derivatives

Imidazolidinones, five-membered heterocyclic rings containing two nitrogen atoms, can be synthesized from aziridines through cycloaddition reactions with isocyanates. A nickel-catalyzed reaction between an aziridine and an isocyanate proceeds smoothly to initially form an iminooxazolidine derivative. With a longer reaction time, this intermediate can isomerize to the more stable imidazolidinone. This transformation provides a direct route to these important heterocyclic scaffolds, which are found in numerous biologically active compounds.

| Heterocycle | Synthetic Strategy | Key Features |

| Pyrrolidines | Intramolecular cyclization following ring-opening | Stereospecific, relies on a tethered nucleophile/electrophile |

| Piperidines | [3+3] Cycloaddition with Pd-TMM complexes | Requires N-activation (e.g., Ts, PMBS), enantioselective |

| Imidazolidinones | Nickel-catalyzed cycloaddition with isocyanates | Proceeds through an iminooxazolidine intermediate |

Other Nitrogen-Containing Ring Systems

Beyond the common five- and six-membered rings, this compound can serve as a precursor to a variety of other nitrogen-containing heterocycles. The specific ring system formed is dependent on the nature of the reactants and the reaction pathway. For instance, ring expansion reactions can lead to the formation of larger heterocyclic structures, while different cycloaddition partners can provide access to a diverse array of fused and spirocyclic systems. The versatility of the aziridine ring as a synthon for azaheterocycles continues to be an active area of research in organic synthesis.

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound and its derivatives extends to the challenging field of total synthesis, where the construction of complex, stereochemically rich natural products and bioactive molecules is the primary goal. The ability to introduce stereodefined amino and carboxyl functionalities, as well as to serve as a linchpin for the assembly of larger molecular frameworks, makes this chiral aziridine an attractive intermediate.

While specific examples of the direct use of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, the synthetic strategies it enables are highly relevant. The conversion of this aziridine to unique amino acids and chiral azaheterocycles, as detailed in the preceding sections, provides access to key structural motifs found in a wide range of natural products, including alkaloids, peptides, and other nitrogen-containing secondary metabolites.

For instance, the synthesis of substituted piperidines from chiral aziridines is a strategy that can be applied to the synthesis of various piperidine alkaloids. Similarly, the formation of unique amino acid derivatives can be a crucial step in the synthesis of modified peptides with enhanced biological activity or stability.

The potential applications of this compound as a key intermediate in the synthesis of complex molecules are summarized in the table below, highlighting the types of target molecules and the synthetic transformations involved.

| Target Molecule Class | Key Structural Motif | Synthetic Transformation from Aziridine |

| Alkaloids | Substituted Pyrrolidines/Piperidines | Intramolecular Cyclization / Cycloaddition |

| Modified Peptides | Non-proteinogenic Amino Acids | Regioselective Ring-Opening |

| Bioactive Heterocycles | Imidazolidinones, etc. | Cycloaddition/Ring Expansion |

The strategic incorporation of this compound into a synthetic route allows for the efficient and stereocontrolled introduction of nitrogen and adjacent stereocenters, which is often a significant challenge in the total synthesis of complex bioactive molecules. As synthetic methodologies continue to advance, the application of this versatile building block in the synthesis of medicinally relevant compounds is expected to grow.

Based on a comprehensive review of the available scientific literature, there are no specific documented examples of the chemical compound "this compound" being directly utilized in the synthesis of the Taxol side chain or Clausenamide.

Furthermore, while the broader class of aziridines is recognized for its importance in medicinal chemistry and the development of pharmacologically active agents, the specific role of "this compound" in the development of privileged scaffolds is not explicitly detailed in the existing literature.

Therefore, it is not possible to generate an article that adheres to the strict outline and content requirements of the user's request, as the necessary factual information linking this specific compound to the requested applications is not available in the public scientific domain.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Aziridine (B145994) Formation and Transformation

The formation of the 3-phenylaziridine-2-carbonitrile ring is typically achieved through methods common to aziridine synthesis, such as the Gabriel-Cromwell reaction or reactions involving azomethine ylides. The transformation of these aziridines, particularly through ring-opening reactions, is a key area of investigation.

The regioselective ring-opening of aziridines is highly dependent on the nature of the substituents and the reaction conditions. For non-activated aziridines, ring-opening often proceeds through an aziridinium (B1262131) salt intermediate. The regioselectivity is then governed by the electronic and steric properties of the substituents on the aziridine ring. In the case of 3-phenylaziridine-2-carbonitrile, the phenyl group at C3 and the cyano group at C2 play crucial roles in directing the outcome of nucleophilic attack.

Transformations of the aziridine ring can also involve ring expansion reactions, where the strained three-membered ring is converted into larger heterocyclic systems such as pyrrolidines or piperidines. These reactions often proceed through the formation and subsequent rearrangement of azomethine ylides. The substitution pattern on the aziridine ring is a critical factor in determining the feasibility and outcome of these rearrangements.

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry provides invaluable insights into the reactivity and stereoselectivity of aziridines where experimental data may be challenging to obtain.

Density Functional Theory (DFT) has been widely employed to study the properties of substituted aziridines. Calculations using methods such as B3LYP with basis sets like 6-31G(d,p) can be used to optimize the geometries of reactants, transition states, and products. These calculations help in understanding the electronic structure and stability of different isomers and conformers.

For phenyl-substituted aziridines, DFT calculations can elucidate the influence of substituents on the N-inversion energy barrier. The presence of electron-withdrawing groups, such as a cyano group, can affect the pyramidal geometry at the nitrogen atom and influence the rate of inversion. Furthermore, DFT can be used to calculate properties like molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Properties of Substituted Aziridines using DFT

| Compound/System | Calculated Property | Method/Basis Set | Finding |

|---|---|---|---|

| N-substituted aziridines | N-inversion energy | B3LYP/6-31+G* | Electron-withdrawing groups on nitrogen lower the inversion barrier. |

| Phenyl-substituted aziridines | C-N bond lengths | B3LYP/6-31G(d,p) | Substituents influence the C2-N1 bond length, affecting reactivity towards ring-opening. |

| Aziridinium ion | Charge distribution | DFT/B3LYP | Positive charge is delocalized, influencing the site of nucleophilic attack. |

The stereochemical outcome of reactions involving aziridines is often determined by the relative energies of diastereomeric transition states. Transition state analysis, typically performed using computational methods like DFT, is crucial for understanding and predicting the stereoselectivity of both aziridine formation and ring-opening reactions.

For example, in the asymmetric synthesis of aziridines, the approach of a reagent to a chiral substrate will proceed through a transition state of lower energy, leading to the preferential formation of one stereoisomer. Computational modeling of these transition states can reveal the key steric and electronic interactions that govern this selectivity. A linear free-energy relationship between the energy difference of diastereomeric transition states (ΔΔG‡) and Hammett σp-values has been observed in the kinetic resolution of related azirine compounds, providing insight into the electronic effects on the reaction mechanism.

Computational studies are instrumental in rationalizing the regio- and stereochemical outcomes of aziridine reactions. In the nucleophilic ring-opening of a 2,3-disubstituted aziridine like (2R,3S)-3-phenylaziridine-2-carbonitrile, the nucleophile can attack either C2 or C3. The regioselectivity is a delicate balance of steric hindrance and electronic activation at the two carbon atoms.

DFT calculations can model the reaction pathways for attack at both positions, allowing for a comparison of the activation energies. This can predict the major product and explain experimentally observed regioselectivity. For instance, the presence of a phenyl group at C3 can stabilize a partial positive charge, potentially favoring attack at this position under certain conditions. Conversely, the electron-withdrawing nature of the cyano group at C2 will also influence the electrophilicity of this carbon.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on the rates of reaction for the formation and transformation of aziridines. In the context of asymmetric synthesis, kinetic resolution is a powerful technique for separating enantiomers. This process relies on the differential rate of reaction of the enantiomers with a chiral reagent.

Studies on the kinetic resolution of 2H-azirines to produce chiral N-H aziridine-2-carboxylates have demonstrated the utility of this approach. Such studies often involve monitoring the reaction progress over time to determine the relative reaction rates. A Hammett study, which correlates reaction rates with the electronic properties of substituents on an aromatic ring, can provide further mechanistic insights into the transition state of the rate-determining step.

Dynamic Phenomena and Conformational Analysis

Aziridines exhibit interesting dynamic phenomena, most notably nitrogen inversion, where the nitrogen atom and its substituent move through the plane of the three-membered ring. The energy barrier to this inversion is influenced by the substituents on the nitrogen and carbon atoms.

Computational methods are used to perform conformational searches and to calculate the energy barriers for these dynamic processes. For this compound, conformational analysis would involve exploring the rotational conformations of the phenyl and cyano groups relative to the aziridine ring. Understanding the preferred conformations is important as it can influence the molecule's reactivity and its interactions with other molecules. The N-inversion barrier is a key parameter that determines whether the two invertomers can be isolated at a given temperature.

The search for primary sources containing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this exact molecule did not yield specific results. While information exists for structurally related aziridine derivatives, such as those with different substituents at the nitrogen or C2 position (e.g., carboxylates or alkyl groups instead of a nitrile), this data is not directly applicable to the target compound due to the significant influence of the nitrile group and the specific stereochemistry on the spectroscopic properties.

To provide a scientifically accurate and detailed analysis as outlined in the user's request, access to published and peer-reviewed experimental data is essential. This includes:

1D and 2D NMR data (¹H, ¹³C, COSY, NOESY/ROESY): Necessary for the complete assignment of proton and carbon signals, confirmation of the cis-stereochemistry through nuclear Overhauser effects, and elucidation of the spin-spin coupling networks within the molecule.

Infrared (IR) spectroscopy data: Required to identify the characteristic vibrational frequencies of the functional groups present, most notably the nitrile (C≡N) and the N-H bond of the aziridine ring.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) data: Crucial for confirming the elemental composition through accurate mass measurement and for understanding the compound's behavior under various ionization conditions.

Without access to this foundational data for "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research or the publication of its synthesis and characterization in scientific journals is needed before a detailed spectroscopic analysis can be compiled.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Chiroptical Methods for Absolute Configuration Determination

The definitive assignment of the absolute configuration of stereocenters is a critical aspect of chemical analysis, particularly for biologically active molecules. Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. For a molecule such as (2R,3S)-3-phenylaziridine-2-carbonitrile, which possesses two stereocenters, these methods can provide unambiguous stereochemical information. The primary chiroptical techniques employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often in conjunction with quantum chemical calculations.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique that provides information about the stereochemistry of a molecule. The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. The sign and intensity of the observed Cotton effects in a CD spectrum are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For this compound, the phenyl group and the nitrile group act as chromophores. The relative orientation of these groups, dictated by the absolute configuration at the C2 and C3 carbons of the aziridine (B145994) ring, will govern the appearance of the CD spectrum. However, a comprehensive search of the scientific literature reveals a lack of published experimental CD spectra specifically for this compound. While the synthesis of related compounds, such as methyl (2R,3S)-3-phenylaziridine-2-carboxylate, has been reported, their chiroptical properties have not been detailed. ru.nl

In the absence of experimental data for the target molecule, the general approach would involve measuring the CD spectrum of a synthesized and purified sample. The resulting spectrum would then be compared to theoretically predicted spectra for both the (2R,3S) and (2S,3R) enantiomers to assign the absolute configuration.

Quantum Chemical CD Calculations

To unequivocally determine the absolute configuration of a chiral molecule from its CD spectrum, it is now standard practice to compare the experimental spectrum with that predicted by quantum chemical calculations. This approach is particularly valuable when reference compounds with known absolute configurations are unavailable.

The process begins with a thorough conformational search for the molecule of interest, in this case, this compound, to identify all low-energy conformers. For each of these conformers, the electronic circular dichroism spectrum is then calculated using time-dependent density functional theory (TD-DFT). The final theoretical CD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

By comparing the sign and shape of the experimentally measured CD spectrum with the calculated spectra for both possible enantiomers, the absolute configuration can be confidently assigned. The enantiomer whose calculated spectrum matches the experimental one is identified as the correct absolute configuration.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure aziridines is a significant area of research. researchgate.net Future efforts concerning (2R,3S)-3-phenylaziridine-2-carbonitrile will likely focus on developing more efficient, sustainable, and scalable synthetic routes that adhere to the principles of green chemistry.

Key research avenues include:

Catalytic Asymmetric Aziridination: A primary goal is the development of catalytic systems that can directly convert simple precursors into the target molecule with high enantioselectivity. This involves exploring new transition-metal catalysts (e.g., based on copper, iron, or cobalt) with novel chiral ligands. nih.govrsc.org The use of earth-abundant metals is a particularly attractive direction for sustainable chemistry.

Organocatalysis: Moving away from metal-based catalysts, organocatalytic methods present a greener alternative. Research into chiral aminocatalysts or Brønsted acids for the enantioselective synthesis of aziridines from various starting materials is an expanding field.

Biocatalytic Approaches: The use of enzymes (biocatalysis) to perform stereoselective aziridination reactions offers high selectivity under mild conditions, generating minimal waste. Engineering enzymes with specific activity towards the precursors of this compound is a promising future direction.

Use of Greener Reagents and Solvents: Emphasis will be placed on replacing hazardous reagents and conventional organic solvents with more environmentally benign alternatives. nih.gov For instance, catalytic processes that utilize organic azides as nitrene sources are advantageous as they generate only nitrogen gas as a byproduct. nih.gov Similarly, employing sustainable solvents like cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. nih.govbeilstein-journals.org

| Synthetic Strategy | Advantages | Key Research Focus |

| Catalytic Asymmetric Aziridination | High efficiency and selectivity, potential for scalability. | Development of catalysts based on earth-abundant metals; design of novel chiral ligands. |

| Organocatalysis | Metal-free, lower toxicity, environmentally benign. | Discovery of new chiral organocatalysts for enantioselective aziridination. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green. | Enzyme engineering for specific substrate recognition and reactivity. |

| Green Reagents/Solvents | Reduced waste and environmental impact, improved safety. | Utilizing sustainable nitrene sources (e.g., aryl azides) and green solvents (e.g., CPME). nih.govnih.gov |

Exploration of New Reactivity Modes and Transformations

The high reactivity of the aziridine (B145994) ring makes it a versatile intermediate for synthesizing a wide array of nitrogen-containing compounds. researchgate.netresearchgate.net Future research will delve into uncovering new reactivity modes for this compound, leveraging its specific functional groups.

Regio- and Stereoselective Ring-Opening: While ring-opening reactions are characteristic of aziridines, future work will focus on achieving precise control over regioselectivity. The electronic influence of the phenyl and nitrile groups can be exploited to direct nucleophilic attack to either the C2 or C3 position, leading to the synthesis of valuable chiral α- or β-amino acid derivatives and 1,2-amino alcohols. researchgate.net

Ring-Expansion Reactions: this compound can serve as a precursor for larger, more complex heterocyclic structures. Research into catalytic or reagent-mediated ring-expansion reactions could provide access to chiral azetidines, pyrrolidines, piperidines, and other medicinally relevant scaffolds. researchgate.net

Cycloaddition Reactions: The generation of azomethine ylides from the thermal or photochemical ring-opening of aziridines is a powerful transformation. Trapping these reactive intermediates with various dipolarophiles in [3+2] cycloaddition reactions opens a pathway to highly substituted, stereochemically rich pyrrolidine (B122466) derivatives. researchgate.net

Transformations of the Nitrile Group: The cyano group offers a handle for further chemical modification. Future studies will explore the selective transformation of the nitrile into amines, amides, carboxylic acids, or tetrazoles while preserving the chiral aziridine core, thus expanding the diversity of accessible molecules.

Application in Flow Chemistry and Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into synthetic methodologies, with flow chemistry emerging as a key enabling technology. rsc.org The application of these principles to the synthesis and transformation of this compound is a significant area for future development.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com For aziridine chemistry, this is particularly relevant. For example, the synthesis of 2H-azirines from vinyl azides, which can be hazardous in batch due to the explosive nature of azides and nitrogen gas evolution, can be performed safely and efficiently in a microfluidic reactor. nih.govbeilstein-journals.org This intermediate can then be transformed into functionalized aziridines.

Future research will focus on:

Developing fully continuous, multi-step flow processes for the synthesis of this compound and its derivatives. durham.ac.uk

Integrating in-line purification and analysis techniques to streamline the manufacturing process.

Utilizing immobilized catalysts or reagents in packed-bed reactors to simplify product isolation and catalyst recycling, further enhancing the sustainability of the process. nih.gov

Combining flow chemistry with other enabling technologies like photochemistry or electrochemistry to unlock novel reaction pathways. mdpi.com

Expanded Utility in Complex Molecule Synthesis

Chiral aziridines are recognized as powerful synthons for the construction of complex, biologically active molecules. researchgate.netnih.govmdpi.com The defined stereochemistry of this compound makes it an attractive starting material for asymmetric synthesis.

Future applications in this domain will likely involve:

Natural Product Synthesis: Employing this compound as a key building block in the total synthesis of alkaloids, amino sugars, and other complex natural products that contain chiral nitrogen centers.

Pharmaceutical Synthesis: Its structure is a precursor to non-proteinogenic amino acids and unique diamine fragments that are often found in pharmaceutically active compounds. Research will focus on incorporating this aziridine into the synthesis of novel drug candidates, including antiviral, anticancer, and antibacterial agents. nih.gov

Development of Chiral Ligands: The nitrogen atom and adjacent stereocenters provide a scaffold for designing new chiral ligands for asymmetric catalysis. The phenyl and nitrile groups can be modified to tune the steric and electronic properties of the resulting ligands.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Emerging research avenues include:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products of a given set of reactants and conditions. cam.ac.ukjetir.org This can be used to forecast the outcomes of novel transformations of the aziridine, identify potential side products, and validate proposed synthetic steps. nih.gov

Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to a target molecule. By applying these tools to complex derivatives of this compound, chemists can identify more efficient and innovative synthetic strategies.

Optimization of Reaction Conditions: Machine learning algorithms can rapidly analyze complex experimental data to identify the optimal conditions (e.g., temperature, solvent, catalyst loading) for a specific reaction, minimizing the time and resources required for experimental optimization. eurekalert.orgchemeurope.com

Discovery of New Reactivity: By analyzing patterns in reactivity data that may not be apparent to human chemists, AI could suggest entirely new types of reactions or catalysts relevant to aziridine chemistry. cam.ac.uk

| AI/ML Application | Impact on this compound Research |

| Forward-Reaction Prediction | Validates proposed synthetic steps and predicts potential side products. nih.gov |

| Retrosynthesis Planning | Suggests novel and efficient synthetic pathways to complex target molecules derived from the aziridine. |

| Condition Optimization | Accelerates the optimization of reaction conditions for synthesis and transformations, saving time and resources. eurekalert.orgchemeurope.com |

| New Reactivity Discovery | Uncovers non-intuitive reaction pathways and proposes novel catalysts for aziridine chemistry. cam.ac.uk |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R,3S)-3-phenylaziridine-2-carbonitrile, and how can stereoselectivity be achieved?

- Methodological Answer : Stereoselective synthesis often involves cyclization of β-amino alcohols or imines using chiral catalysts. For example, asymmetric epoxidation followed by ring-opening with cyanide could yield the carbonitrile group. Evidence from related aziridine syntheses suggests that microwave-assisted methods (e.g., 100–150°C, 30–60 min) reduce reaction time compared to traditional reflux in toluene (4 hours) . X-ray crystallography (e.g., monoclinic space group parameters from similar compounds) is critical for confirming stereochemistry .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray diffraction : Resolves absolute configuration (e.g., ) .

- 2D NMR : Correlates - couplings to assign substituent positions.

- IR spectroscopy : Identifies nitrile stretches (~2200 cm) and strained aziridine ring vibrations.

- Polarimetry : Measures optical activity to verify enantiomeric purity.

Q. How does the strained aziridine ring influence the compound’s stability and reactivity?

- Methodological Answer : The ring strain increases susceptibility to nucleophilic ring-opening. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) can quantify degradation rates. Storage recommendations include inert atmospheres (N) and protection from moisture, as advised for similar nitriles .

Advanced Research Questions

Q. What strategies optimize microwave-assisted synthesis to improve yield and enantiomeric excess (ee)?

- Methodological Answer :

- Reaction parameters : Optimize microwave power (100–300 W) and solvent polarity (e.g., DMF vs. ethanol) to enhance stereocontrol.

- Catalyst screening : Test chiral ligands (e.g., BINOL derivatives) with transition metals (Cu, Pd) to improve ee (>95%).

- Table : Comparison of traditional vs. microwave methods:

| Method | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Traditional reflux | 4 | 60–70 | 80–85 |

| Microwave-assisted | 0.5–1 | 85–90 | 90–95 |

- Reference : Microwave methods reduce solvent waste and improve efficiency .

Q. How do electronic effects of the nitrile group modulate aziridine ring-opening kinetics?

- Methodological Answer : The electron-withdrawing nitrile group increases electrophilicity at the aziridine carbon, accelerating nucleophilic attack. Kinetic studies (e.g., pseudo-first-order rate constants with amines or thiols) can quantify reactivity. Computational modeling (DFT) predicts charge distribution and transition states .

Q. What contradictions exist in reported synthesis pathways, and how can they be resolved?

- Methodological Answer : Discrepancies in stereochemical outcomes may arise from competing reaction mechanisms (e.g., SN1 vs. SN2 pathways). Resolution strategies:

- Mechanistic probes : Use isotopic labeling () or kinetic isotope effects.

- In situ monitoring : Raman spectroscopy tracks intermediate formation.

- Catalyst optimization : Heterogeneous catalysts (e.g., zeolites) may reduce side reactions noted in traditional homogeneous systems .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization routes are viable?

- Methodological Answer : The nitrile group enables conversion to amidines or tetrazoles via [2+3] cycloadditions. Aziridine ring-opening with nucleophiles (e.g., azide ions) generates diamines for drug candidates. Biological screening (e.g., kinase inhibition assays) requires enantiopure samples (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.